2,2',3,4,4',5'-Hexabromodiphenyl ether

Descripción

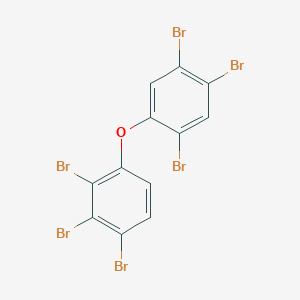

Structure

3D Structure

Propiedades

IUPAC Name |

1,2,3-tribromo-4-(2,4,5-tribromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br6O/c13-5-1-2-9(12(18)11(5)17)19-10-4-7(15)6(14)3-8(10)16/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZFQCEZFGCMHOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OC2=CC(=C(C=C2Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60872265 | |

| Record name | 2,2',3,4,4',5'-Hexabromodiphenyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

643.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182677-30-1 | |

| Record name | 2,2',3,4,4',5'-Hexabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182677301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,4',5'-Hexabromodiphenyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-tribromo-4-(2,4,5-tribromophenoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',3,4,4',5'-HEXABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8C1F1S4W9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence, Distribution, and Fate of Hexabromodiphenyl Ethers

Global Environmental Presence of Hexabromodiphenyl Ethers

The widespread use of commercial PBDE mixtures has resulted in their ubiquitous presence in the environment. While BDE-138 is not a primary component of the major commercial PBDE mixtures (PentaBDE, OctaBDE, and DecaBDE), it is detected in environmental samples, suggesting it may be a component of some formulations or a transformation product of other PBDE congeners.

Data specifically quantifying the atmospheric concentrations of BDE-138 are limited, with many studies focusing on the more abundant PBDE congeners. However, the general principles of atmospheric transport for PBDEs apply to BDE-138. PBDEs are semi-volatile organic compounds, allowing them to be transported long distances in the atmosphere, either in the gas phase or adsorbed to airborne particles. This long-range transport is a key factor in their presence in remote regions, far from their original sources.

Studies analyzing atmospheric samples have detected a range of PBDE congeners. For instance, a study in Batam Island, Indonesia, detected 42 different PBDE congeners in passive air samplers, with total concentrations ranging from 7.2 to 2900 pg/m³. nih.gov While this study did not provide specific concentrations for BDE-138, it highlights the complexity of PBDE mixtures found in the atmosphere. The distribution between the gas and particle phases is dependent on the congener's volatility, which is related to its degree of bromination. Less brominated congeners are more volatile and tend to be found in the gas phase, while more heavily brominated congeners are more likely to be associated with particulate matter. As a hexabrominated diphenyl ether, BDE-138 has intermediate volatility and can be expected to partition between both phases, facilitating its atmospheric transport.

Once released into the environment, PBDEs, including BDE-138, can find their way into aquatic ecosystems through various pathways such as atmospheric deposition, runoff from contaminated land, and wastewater effluent. Due to their hydrophobic nature, PBDEs have a strong tendency to adsorb to organic matter in sediments.

Specific data on BDE-138 concentrations in water are scarce, as they are often below detection limits in the water column due to their low water solubility. However, sediments act as a significant sink for these compounds. A study of an urban artificial lake in Brazil detected BDE-138 in surface sediments, with concentrations varying depending on the proximity to sources like wastewater treatment plant discharges. ca.gov Another study in the Saginaw River watershed in Michigan, USA, also measured BDE-138 in sediment and floodplain soils, indicating its presence in riverine systems with historical industrial inputs. researchgate.net

Table 1: Concentration of BDE-138 in a Soil Sample from an Electronic Waste Recycling Facility

| Location | Sample Type | BDE-138 Concentration (ng/g) |

| Near e-waste recycling site | Soil | 210 |

Data sourced from a study on an electronic waste recycling facility. nih.gov

The terrestrial environment, including soils and indoor dust, is a major reservoir for PBDEs. Contamination of soil can occur through atmospheric deposition, the application of sewage sludge as fertilizer, and releases from industrial activities. Indoor dust has been identified as a significant source of human exposure to PBDEs, as these chemicals can leach from consumer products such as electronics, furniture, and textiles.

A study investigating PBDEs in soil and sediment from an electronic waste recycling facility found BDE-138 at a concentration of 210 ng/g in a soil sample collected near the recycling site. nih.gov This highlights that e-waste processing areas can be significant hotspots for PBDE contamination. In indoor environments, BDE-138 has been detected in dust samples. For example, a study of dust from automobiles in Lublin, Poland, found the highest concentrations of BDE-138 in cars produced outside the EU. researchgate.net

Table 2: Concentration of BDE-138 in a Sediment Sample from an Electronic Waste Recycling Facility

| Location | Sample Type | BDE-138 Concentration (ng/g) |

| Lianjiang River | Sediment | Not Detected |

Data sourced from a study on an electronic waste recycling facility. nih.gov

Bioaccumulation and Biomagnification in Ecosystems

The persistence and lipophilicity (fat-loving nature) of PBDEs, including BDE-138, make them prone to bioaccumulation in living organisms. This means that the concentration of the chemical builds up in an organism's tissues over time, often to levels much higher than in the surrounding environment.

The primary route of uptake for PBDEs in many organisms is through their diet. Once ingested, these compounds are absorbed from the gut and, due to their lipophilicity, are stored in fatty tissues. The efficiency of uptake and the rate of elimination vary among different PBDE congeners and species. The degree of bromination can influence these processes; however, specific mechanisms for BDE-138 are not well-differentiated from other hexa-BDEs in the available literature. Generally, PBDEs are poorly metabolized and are excreted slowly, leading to their retention and accumulation in the body. researchgate.net

As BDE-138 accumulates in organisms, it can be transferred up the food chain, a process known as biomagnification. This results in progressively higher concentrations of the chemical in organisms at higher trophic levels. The potential for a chemical to biomagnify is often quantified by the Trophic Magnification Factor (TMF), which describes the average rate of concentration increase per trophic level in a food web. A TMF value greater than 1 indicates that the chemical biomagnifies. nih.gov

While specific TMFs for BDE-138 are not consistently reported across a wide range of ecosystems, studies on PBDEs in aquatic food webs have shown that many congeners, including some hexa-BDEs, do biomagnify. For example, a review of trophic magnification factors in freshwater ecosystems in temperate zones listed various TMFs for different PBDE congeners, although a specific value for BDE-138 was not provided. acs.org The complexity of food web dynamics, including the specific feeding relationships and metabolic capabilities of different species, can influence the extent of biomagnification. pops.int

Congener-Specific Bioaccumulation Potential of Hexabromodiphenyl Ethers (HxBDEs)

Hexabromodiphenyl ethers (HxBDEs), a subgroup of PBDEs, exhibit varying tendencies to accumulate in living organisms, a process known as bioaccumulation. This potential is not uniform across all HxBDE congeners; rather, it is highly dependent on the specific molecular structure of each compound. Factors such as the number and position of bromine atoms influence the compound's lipophilicity (affinity for fats) and its susceptibility to metabolic breakdown.

The hydrophobic nature of these compounds, reflected in their high octanol-water partition coefficients (log Kow), drives their partitioning into the lipid-rich tissues of organisms. nih.gov However, the bioaccumulation patterns observed in environmental food webs are complex. While some PBDE congeners like BDE-47 show a tendency to biomagnify, meaning their concentrations increase at higher trophic levels, others may be subject to trophic dilution. nih.gov For instance, a study of an Arctic marine food web found that BDE-47 biomagnified, while the highly brominated BDE-209 did not. nih.gov

Metabolic processes within organisms play a crucial role in determining the fate and bioaccumulation of different congeners. The detoxification and biotransformation of PBDEs can vary significantly between species. nih.gov For example, in vitro studies with fish liver cells have shown that some congeners can be metabolized through the action of cytochrome P450 enzymes into hydroxylated metabolites, while others remain unaffected. nih.gov Research on rodents has indicated that relative to other congeners like BDE-47 and BDE-99, the closely related 2,2',4,4',5,5'-hexabromodiphenyl ether (BDE-153) tends to accumulate more in the liver, likely due to minimal metabolism and slow elimination. nih.gov The very high biomagnification of congeners like BDE-153 in marine food webs suggests a significant potential for these compounds to be transferred from prey to predator. researchgate.net

| Congener(s) Studied | Organism/System | Key Findings | Reference |

|---|---|---|---|

| Various PBDEs | Marine Trophic Chain | Detoxification processes vary by species and congener. Hydrophobic nature leads to positive correlation with lipid content in fish. | nih.gov |

| BDE-47, BDE-209 | Arctic Marine Food Web | Trophic magnification was observed for BDE-47, while trophic dilution was seen for BDE-209. | nih.gov |

| BDE-153, BDE-47, BDE-99 | Rodents | BDE-153 showed higher accumulation in the liver compared to BDE-47 (adipose tissue) and BDE-99 (more metabolized). | nih.gov |

| Tetra- to Hexa-BDEs (including BDE-153) | Northwest Atlantic Marine Food Web (Fish to Seals) | High biomagnification factors (BMFs) from 17 to 76 were observed, indicating these congeners are highly biomagnified. | researchgate.net |

Environmental Persistence and Degradation Pathways

The persistence of HxBDEs in the environment is a significant concern, allowing for their long-range transport and widespread distribution. nih.govnih.gov Once released, they are found in various environmental matrices, including air, water, soil, and sediment. usda.gov Due to their tendency to sorb to organic matter, they particularly accumulate in anaerobic soils and sediments. nih.gov Their ultimate fate is governed by several degradation processes, primarily photolysis and microbial action, which often involve the sequential removal of bromine atoms.

Photolytic Degradation Mechanisms

Photolytic degradation, or photolysis, driven by solar ultraviolet (UV) radiation, is a primary pathway for the breakdown of PBDEs in the environment. researchgate.netnih.gov This process typically follows pseudo-first-order kinetics. nih.gov The core mechanism is a sequential reductive debromination, where higher brominated congeners are broken down into less brominated ones. researchgate.netnih.gov For example, the photolysis of decabromodiphenyl ether (BDE-209) has been shown to produce a range of products, from nona- down to tetrabromodiphenyl ethers. nih.govnih.gov

The rate and efficiency of photolytic degradation depend on several factors, including the environmental matrix (e.g., water, soil, sediment), the intensity of the light source, and the specific BDE congener. nih.govnih.gov Half-lives can range from under 15 minutes in organic solvents to hundreds of hours on natural surfaces like sand or soil. nih.gov The position of the bromine atoms on the diphenyl ether structure also influences their susceptibility to removal. For less brominated PBDEs, the photoreactivity of bromines has been observed to decrease in the order of ortho > para positions. However, for more heavily brominated congeners, debromination appears to occur preferentially at the para and meta positions over the ortho position. nih.gov

| Congener Studied | Matrix | Light Source | Key Findings | Reference |

|---|---|---|---|---|

| BDE-209 | Various (Toluene, silica, sand, soil, sediment) | Artificial and Natural Sunlight | Debromination produced nona- to tetra-BDEs. Half-lives ranged from <15 min (toluene) to 40-200 h (natural matrices). | nih.gov |

| BDE-209 | Not specified | UV-lamp and Solar | Degradation follows pseudo-first-order kinetics. Debromination preference: para > meta > ortho. | nih.gov |

| Various PBDEs | Hexane | Sunlight | Disappearance rate increased with the number of bromines. Vulnerability for lighter congeners (≤8 Br): meta ≥ ortho > para. | researchgate.net |

| Six PBDE congeners | Hexane | UV irradiation | For less brominated PBDEs, photoreactivity of bromines decreased in the order: ortho > para. |

Microbial Biodegradation and Biotransformation

Microorganisms play a critical role in the transformation of HxBDEs, particularly under anaerobic (oxygen-free) conditions found in sediments and certain soils. nih.govnih.gov The primary mechanism of microbial action is reductive debromination, where bacteria use the PBDE molecule as an electron acceptor, removing bromine atoms in the process. nih.gov

The hydrophobicity of PBDEs can impede their bioavailability to microorganisms, resulting in low biomass of debrominating bacteria. nih.gov However, specific bacteria, most notably strains of Dehalococcoides mccartyi, have been identified that can metabolically debrominate PBDEs. nih.gov Some strains can completely debrominate penta-BDE mixtures to the non-brominated diphenyl ether. nih.gov Often, microbial degradation occurs in co-cultures or consortia, where synergistic interactions between different bacterial populations enhance the rate and extent of debromination. nih.gov While most known debrominating bacteria act co-metabolically (requiring an auxiliary substrate), metabolic debromination is considered more favorable for remediation as it is more energy-efficient. nih.gov Aerobic degradation is also possible, though less is known about the specific pathways.

Debromination Processes and Formation of Lower Brominated Congeners

Debromination is the central transformation process for HxBDEs in the environment, leading to the formation of congeners with fewer bromine atoms. This process is significant because the resulting lower brominated diphenyl ethers can have different toxicological profiles and environmental behaviors than the parent compound. Debromination can occur through both abiotic (photolytic) and biotic (microbial) pathways.

Reductive debromination involves the removal of a bromine atom and its replacement with a hydrogen atom. This is the dominant degradation pathway under anaerobic conditions and is also a key mechanism in photolysis. nih.govnih.gov Studies have shown that higher brominated BDEs are sequentially debrominated to lower brominated forms. For example, anaerobic microbial cultures have been shown to reductively debrominate octa- and penta-BDE mixtures to a range of products from penta- to di-BDEs. nih.gov

Abiotic reductive debromination has also been demonstrated using agents like nanoscale zero-valent iron (nZVI). mdpi.comresearchgate.net In these systems, a stepwise debromination from an n-bromo to an (n-1)-bromo diphenyl ether is the dominant reaction. researchgate.net Theoretical calculations and experimental results suggest a debromination preference for bromine atoms in the meta-position, followed by ortho- and then para-positions. mdpi.com

| Process | System/Agent | Congeners Studied | Key Findings | Reference |

|---|---|---|---|---|

| Microbial | Anaerobic co-culture G | Octa- and Penta-BDE mixtures | Debrominated mixtures to less brominated congeners (penta- to di-BDEs). | nih.gov |

| Microbial | Dehalococcoides mccartyi GY50 | Penta- and Tetra-BDEs | Metabolically debrominates congeners completely to diphenyl ether. | nih.gov |

| Abiotic | Zerovalent iron (ZVI) | BDE-209 | Transformed into lower bromo congeners, with hexa- to hepta-BDEs as initial products, and tetra- to penta-BDEs dominating later. | researchgate.net |

| Abiotic (Theoretical) | Density Functional Theory (DFT) for nZVI reaction | Seven BDE congeners | Theoretically evaluated debromination preference is meta-Br > ortho-Br > para-Br. | mdpi.com |

While reductive pathways are common, oxidative degradation of PBDEs can also occur under certain conditions. This typically involves reaction with highly reactive species such as hydroxyl radicals (•OH) or strong chemical oxidants. researchgate.netnih.gov

Studies using potassium permanganate (KMnO4) as an oxidant have shown that BDE-209 can be effectively degraded. nih.gov The proposed reaction pathways include the cleavage of the ether bond to form brominated phenols (e.g., pentabromophenol) and direct oxidation of the benzene rings to produce hydroxylated PBDEs (OH-PBDEs). nih.gov In general, the oxidative transformation rates for parent PBDEs are slow compared to their hydroxylated metabolites, suggesting that once formed, OH-PBDEs may undergo faster subsequent degradation. nih.gov The resistance of PBDEs to oxidation is a key factor in their persistence, especially concerning long-range atmospheric transport where oxidative processes are a major degradation pathway for many other pollutants. nih.gov

Sorption and Transport Dynamics in Environmental Compartments

The movement and distribution of 2,2',3,4,4',5'-hexabromodiphenyl ether in the environment are intrinsically linked to its sorption characteristics. Sorption, the process by which a chemical binds to a solid surface, plays a crucial role in determining the bioavailability and mobility of this compound.

Physicochemical Properties Influencing Sorption:

The sorption behavior of BDE-138 is primarily dictated by its physicochemical properties. A high octanol-water partition coefficient (log Kow) and low water solubility are indicative of its strong tendency to sorb to organic materials.

| Property | Value |

| Molecular Weight | 643.584 g/mol |

| Log Kow (Octanol-Water Partition Coefficient) | 7.6 (estimated) |

| Water Solubility | Very low (specific value for BDE-138 is not readily available, but for hexabromodiphenyl ethers in general, it is in the low µg/L range) |

Note: The Log Kow is an estimated value, as experimental data for this specific congener is scarce. The high value signifies a strong preference for fatty tissues and organic matter over water.

Sorption in Soil and Sediment:

In terrestrial and aquatic environments, BDE-138 demonstrates a high affinity for the organic carbon fraction of soil and sediment. This strong association is quantified by the soil organic carbon-water partition coefficient (Koc) and the sediment-water partition coefficient (Kd).

Due to a lack of specific experimental data for BDE-138, a definitive Koc value cannot be provided. However, based on its high log Kow, the Koc for BDE-138 is expected to be in the range of 106 to 108 L/kg. This high value indicates that the compound will be predominantly found in the sorbed state in soil and sediment, with very low concentrations in the corresponding porewater.

The strong sorption of BDE-138 to soil and sediment particles has several important implications for its environmental transport:

Limited Leaching: The high affinity for solid matrices significantly restricts its vertical movement through the soil profile. Consequently, the contamination of groundwater by BDE-138 through leaching is generally considered to be a minor transport pathway.

Transport via Particle Erosion: The primary mode of transport for BDE-138 in the environment is through the movement of soil and sediment particles to which it is bound. This can occur through processes such as soil erosion by wind or water, and the resuspension and transport of sediments in aquatic systems.

Accumulation in Sediments: In aquatic environments, BDE-138 that is discharged into the water column will rapidly partition to suspended particulate matter and eventually settle, leading to its accumulation in bottom sediments. These sediments can then act as long-term reservoirs of the contaminant.

Transport in Water:

The transport of this compound in the aqueous phase is limited due to its very low water solubility and high tendency to sorb to particulate matter. Any BDE-138 present in the water column is likely to be associated with suspended organic and inorganic particles rather than being truly dissolved. The transport of these particles, therefore, dictates the movement of the compound in rivers, lakes, and oceans.

Atmospheric Transport:

While less significant than for more volatile compounds, some long-range atmospheric transport of BDE-138 can occur. This typically involves the compound being adsorbed to airborne particulate matter, which can then be transported over long distances before being deposited back to terrestrial or aquatic environments through wet or dry deposition.

Human and Wildlife Exposure to Hexabromodiphenyl Ethers

Biomonitoring Studies in Human Populations

Biomonitoring studies have been crucial in determining the extent of human exposure to PBDEs. These chemicals are lipophilic, meaning they accumulate in fatty tissues, and are persistently detected in various human biological samples. researchgate.netepa.gov

2,2',3,4,4',5'-Hexabromodiphenyl ether and other PBDE congeners have been widely detected in a variety of human tissues and fluids across the globe. nih.gov Their presence in the human body is a clear indicator of widespread environmental contamination and exposure. mdpi.com Monitoring data confirm that PBDEs are found in blood, serum, breast milk, adipose tissue, liver, and even in fetal tissues, indicating in-utero exposure. mdpi.comepa.govnih.gov

One study investigating 13 different BDE congeners found BDE-138 in human samples. nih.gov In a study of first-time mothers in the Boston area, BDE-138 was among the congeners measured in breast milk samples. acs.org Furthermore, research on a diverse population of pregnant women detected several PBDE congeners, including BDE-47, -99, -100, and -153, in over half of the participants' serum samples. nih.gov While BDE-47 is often the most dominant congener found in humans, others like BDE-153 and BDE-99 are also consistently detected at high levels. nih.govnih.gov In some individuals, BDE-153 has been observed as the dominant congener. acs.org The detection of these compounds across multiple biological matrices underscores the systemic nature of human exposure.

Table 1: Detection of Hexabromodiphenyl Ethers in Human Biological Samples

| Biological Matrix | Detected Congeners Mentioned in Studies | Reference |

|---|---|---|

| Blood / Serum | BDE-47, BDE-99, BDE-100, BDE-153, BDE-138 | epa.govnih.govnih.govewg.org |

| Breast Milk | BDE-47, BDE-99, BDE-100, BDE-153, BDE-138 | nih.govacs.orgewg.org |

| Adipose Tissue | BDE-28, BDE-47, BDE-99, BDE-100, BDE-153, BDE-154, BDE-183 | epa.govpops.int |

| Liver | BDE-47, BDE-99, BDE-100, BDE-153 | epa.gov |

| Fetal Tissues | BDE-47, BDE-99, BDE-100, BDE-153 | nih.gov |

This table is interactive and can be sorted by column.

The body burden of PBDEs in human populations has shifted over time, largely in response to manufacturing and regulatory changes. Studies analyzing archived human samples have shown a dramatic increase in PBDE concentrations from the 1970s to the early 2000s, paralleling the growth in their commercial use. nih.gov For instance, PBDE levels in human serum were found to have increased by a factor of about 100 between 1970 and 2002. nih.gov A similar steep rise was observed in Swedish breast milk samples collected between 1972 and 1997, showing a doubling time of approximately five years. acs.orgnih.gov

Following the phase-out of commercial penta-BDE and octa-BDE mixtures in the mid-2000s in the United States and other regions, a gradual decline in the body burden of some major congeners has been observed. nih.govnih.govnih.gov For example, after the phase-out, monitoring in Sweden showed that concentrations of lower-brominated PBDEs like BDE-47 began to decrease significantly. nih.gov However, the trend for other congeners has been different; concentrations of BDE-153, a hexa-BDE, continued to increase in Swedish breast milk from 1998 to 2002 even as other congeners declined. nih.gov This suggests differences in exposure sources, environmental persistence, or metabolic processing among the various PBDE congeners. nih.gov

Table 2: Temporal Trends of PBDE Congeners in Human Samples

| Time Period | Sample Type | Trend for BDE-47 | Trend for BDE-153 | Geographic Location | Reference |

|---|---|---|---|---|---|

| 1972-1997 | Breast Milk | Increasing | Increasing | Sweden | nih.gov |

| 1985-2002 | Serum | Increasing | Increasing | United States | nih.gov |

| 1998-2002 | Breast Milk | Decreasing | Increasing | Sweden | nih.gov |

| Post-2004 | Serum | Declining | Declining | United States (California) | nih.gov |

This table is interactive and can be sorted by column.

Significant geographical differences exist in human exposure levels to PBDEs. Biomonitoring studies have consistently shown that body burdens in North American populations are substantially higher—often by an order of magnitude or more—than those reported in Europe and Asia. nih.govnih.gov This disparity is largely attributed to the historically higher demand and usage of PBDE-containing products in North America. nih.gov

Exposure Pathways and Sources

Humans are exposed to this compound and other PBDEs through various pathways. The relative importance of these pathways can differ based on geography, age, and lifestyle. nih.govnih.gov The primary routes of exposure for the general population are through dietary intake and contact with the indoor environment, particularly house dust. nih.govdioxin20xx.org

Diet is a significant pathway for human exposure to PBDEs, although its role relative to other sources can vary geographically. nih.gov For European populations, food consumption is often considered the primary exposure pathway for most PBDE congeners. nih.govresearchgate.net In contrast, some analyses suggest diet is a secondary source for North Americans compared to indoor dust. nih.gov

PBDEs accumulate in the food chain, with higher concentrations typically found in lipid-rich foods. researchgate.net Numerous studies have identified contaminated food items such as meat (beef and poultry), fish, and dairy products as important dietary sources. acs.orgnih.gov One U.S. study found positive associations between PBDE concentrations in breast milk and the consumption of dairy and meat products. acs.org Another analysis concluded that while fish may be more highly contaminated per gram, meat represents the most significant food source in the United States due to higher consumption rates. nih.gov

For North American populations, the indoor environment is widely regarded as the dominant source of exposure to many PBDE congeners. nih.govnih.gov It is estimated that house dust ingestion and contact can account for 80% to 90% of the total PBDE exposure for the U.S. general population. nih.govnih.gov PBDEs are used as additive flame retardants in a multitude of consumer products found in homes, offices, and vehicles, including polyurethane foam in furniture and carpet padding, and plastics in electronics like televisions and computers. ewg.orgewg.orgepa.gov

Because they are not chemically bound to these products, PBDEs can migrate out and settle into the surrounding environment, primarily accumulating in indoor dust. nih.govewg.org Humans, especially toddlers and young children who have more hand-to-mouth contact and spend more time on the floor, can then ingest this contaminated dust. nih.govnih.gov Studies have found strong correlations between PBDE concentrations in house dust and levels in human serum and breast milk, providing direct evidence that house dust is a primary exposure pathway. acs.orgresearchgate.net Unexpectedly high levels of these chemicals have been found in every home sampled in some U.S. studies. ewg.org

Occupational Exposure Scenarios

Workplace environments, particularly those involved with the manufacturing, processing, or disposal of products containing PBDEs, represent significant sources of human exposure. cdc.govnih.gov Workers in facilities that produce PBDE mixtures or PBDE-containing plastics can be exposed. cdc.gov Key exposure scenarios also include the recycling of plastic products and the repair of electronics, such as computer monitors, often in confined spaces. cdc.govnih.gov

Exposure in these settings occurs primarily through the inhalation of contaminated dust particles and oral ingestion of dust. nih.gov While the low vapor pressure of PBDEs limits inhalation of the vapor phase, activities like grinding or shredding polymers can generate airborne particulates laden with these compounds. nih.gov Studies have shown that indoor air concentrations of various PBDE congeners in workplace environments are significantly higher than in outdoor air or even domestic residences. nih.govresearchgate.net

Individuals exposed at work may also carry PBDEs home on their clothing or body, potentially exposing their families. cdc.gov To mitigate this, showering and changing clothes before leaving the workplace are recommended for those in high-risk occupations. cdc.gov

Table 1: Occupational Settings with Potential PBDE Exposure

| Industry/Activity | Primary Exposure Pathway | Relevant Findings |

|---|---|---|

| PBDE & Plastics Manufacturing | Inhalation of particulates, Dermal contact | Workers involved in the manufacture of PBDE-containing resins are exposed to higher concentrations. cdc.gov |

| Electronics Recycling/Repair | Inhalation of particulates, Oral ingestion of dust | Dismantling electronic equipment and repairing computer monitors are identified as key occupational exposure scenarios. nih.gov |

| Plastics Recycling | Inhalation of particulates during shredding/grinding | Confined workplaces where plastic products containing PBDEs are recycled present an exposure risk. cdc.gov |

| Office Environments | Inhalation of indoor air/dust | Indoor air concentrations in office settings with computers and other electronics show low levels of PBDEs in suspended dust. cdc.govresearchgate.net Average indoor air concentrations were found to be significantly higher than outdoor air for several congeners. researchgate.net |

Transplacental and Lactational Transfer Dynamics

The transfer of PBDEs from mother to child is a critical exposure pathway for developing fetuses and infants. These lipophilic compounds can cross the placental barrier during gestation and are excreted in breast milk during lactation. nih.govnih.govresearchgate.net

Studies have detected various PBDE congeners, including hexabromodiphenyl ethers, in maternal serum, cord blood, the placenta, and breast milk, confirming that maternal transfer occurs. nih.govnih.gov Breast milk, with its high fat content, is a particularly effective matrix for the accumulation and transfer of these chemicals. nih.govnih.gov Research has shown that PBDE concentrations in breast milk can be substantial, and while they may decrease slightly over the duration of breastfeeding, they are not significantly reduced even after six months. nih.gov One study found that the four major PBDE congeners decreased by only 2-3% per month over a six-month period in first-time mothers. nih.gov

The magnitude of lactational transfer has been shown to be greater than that of placental transfer for some PBDEs. nih.gov This indicates that while prenatal exposure is a concern, postnatal exposure through breastfeeding can be a more significant source for infants. nih.gov Because these compounds are not substantially depleted from the mother's body during a first period of lactation, the exposure risk for a second child may not be significantly lower than for the first. nih.gov

Table 2: Evidence of Maternal Transfer of PBDEs

| Transfer Route | Biological Matrix | Key Findings |

|---|---|---|

| Transplacental | Cord Blood, Placenta | Different PBDE congeners have varying transfer rates from maternal serum to cord blood and the placenta. nih.gov The presence of PBDEs in these tissues confirms in-utero exposure. researchgate.net |

| Lactational | Breast Milk (Colostrum) | Breast milk is rich in fat and a suitable matrix for measuring lipophilic compounds like PBDEs. nih.gov Concentrations of major PBDEs in primiparae mothers decrease by only 4–18% after 6 months of breastfeeding. nih.gov |

Wildlife Exposure and Contamination

Aquatic Organism Exposure and Tissue Burden

PBDEs are widespread contaminants in aquatic ecosystems, where they are known to bioaccumulate in organisms and biomagnify through the food web. epa.govmdpi.com Due to their chemical properties, PBDEs bind strongly to sediments, which act as a long-term reservoir for these pollutants. ospar.orgnih.gov Aquatic organisms are exposed by direct uptake from the surrounding water or, more significantly, through their diet. ospar.org

High concentrations of PBDEs have been documented in fish from various freshwater and marine environments globally. nih.govresearchgate.net Studies have shown that PBDE levels in fish tissue can be thousands of times higher than the environmental quality standard set for aquatic biota in some regions. nih.gov The congener profile in fish often reflects the composition of commercial PBDE mixtures used in the region, with BDE-47, a tetrabromodiphenyl ether, frequently being the most abundant. nih.gov However, hexabromodiphenyl ether congeners like BDE-153 and BDE-154 are also commonly detected. nih.gov The presence of plastic debris in marine habitats is also considered a potential source of PBDEs for fish. aqualytical.com

Table 3: PBDE Congeners Commonly Detected in Fish Tissue

| PBDE Congener Group | Specific Congeners | Prevalence in Fish |

|---|---|---|

| Tetrabromodiphenyl ethers | BDE-47 | Frequently the major congener found, often at levels an order of magnitude higher than others. nih.gov |

| Pentabromodiphenyl ethers | BDE-99, BDE-100 | Present in most fish samples analyzed in various studies. nih.gov |

| Hexabromodiphenyl ethers | BDE-153, BDE-154 | Commonly detected, with levels exceeding the limit of detection in over 70% of fish in some studies. nih.gov |

Terrestrial Wildlife Contamination Profiles

PBDEs contaminate terrestrial ecosystems through various pathways, including atmospheric deposition and the application of sewage sludge (biosolids) to land. researchgate.netnih.gov Once in the soil, these persistent chemicals can enter the terrestrial food web. researchgate.net

A meta-analysis of PBDE congener profiles in wildlife has revealed distinct patterns between animals in terrestrial and aquatic food webs. nih.gov Terrestrial-feeding wildlife, particularly birds, tend to show higher contamination with more heavily brominated congeners, such as decaBDE (BDE-209). nih.gov This suggests different exposure sources and metabolic pathways compared to aquatic organisms. The biomagnification of PBDEs within the terrestrial food chain is a significant concern, especially for mammals at higher trophic levels. researchgate.net

Avian and Marine Mammal Accumulation

As top predators, birds and marine mammals are particularly vulnerable to accumulating high concentrations of persistent organic pollutants like PBDEs. nih.govospar.org These compounds biomagnify, reaching their highest levels in the tissues of animals at the top of the food chain. nih.govgov.scot

Avian Species: PBDEs have been detected in the eggs and tissues of various bird species worldwide. nih.govnih.govoup.com The level and type of contamination can be influenced by the bird's feeding habits and habitat. nih.govnih.gov For instance, piscivorous (fish-eating) birds often have different congener profiles than terrestrial-feeding birds. nih.govnih.gov Studies on birds of prey in the Chesapeake Bay region and predatory birds in Korea found significant concentrations of PBDEs, with levels influenced by the degree of urbanization of their habitat. nih.govnih.govresearchgate.net BDE-153 has been reported as a predominant congener in various bird species. researchgate.net

Marine Mammals: Marine mammals accumulate PBDEs in their blubber due to the lipophilic nature of these chemicals. ospar.orggov.scot High concentrations have been found in species such as seals, dolphins, and whales across the Arctic, North Atlantic, and Baltic regions. nih.govgov.scotresearchgate.netiwc.int Toothed whales, like pilot whales and white-sided dolphins, have been found to have some of the highest PBDE levels. researchgate.netiwc.int The congener BDE-153, a hexabromodiphenyl ether, has been shown to increase relative to total PBDE concentrations in some species in recent years, potentially indicating a shift in exposure sources. iwc.int

Table 4: PBDE Accumulation in Avian and Marine Wildlife

| Animal Group | Key Findings | Commonly Detected Hexa-BDEs |

|---|---|---|

| Avian Species | Contamination patterns differ between piscivorous and terrestrial-feeding birds. nih.govnih.gov Urbanization influences exposure levels. nih.govresearchgate.net | BDE-153 |

| Marine Mammals | Highest concentrations are found in top predators due to biomagnification. ospar.orggov.scot Levels in toothed whales are particularly high. researchgate.netiwc.int | BDE-153, BDE-154 |

Toxicological and Ecotoxicological Implications of Hexabromodiphenyl Ethers

Neurodevelopmental Toxicology

Developmental exposure to PBDEs is a significant concern for potential adverse health effects, particularly developmental neurotoxicity. oup.com Animal studies have shown that pre- or postnatal exposure to various PBDEs can lead to lasting changes in motor activity and impair performance in learning and memory tasks. oup.com

Effects on Neuronal Differentiation and Synaptic Function

The precise mechanisms by which BDE-138 may affect neurodevelopment are still under investigation, but research on related PBDE congeners provides insight into potential pathways of toxicity. Studies on congeners such as BDE-47 and BDE-49 have demonstrated that these compounds can interfere with neurodevelopmental processes. For instance, certain PBDEs have been shown to inhibit axonal outgrowth in primary rat hippocampal neuron-glia co-cultures. researchgate.net This effect on a fundamental process of neuronal connectivity suggests that exposure could disrupt the formation of neural circuits.

Behavioral Abnormalities and Cognitive Impairment Studies

Research using animal models has linked developmental exposure to specific hexabromodiphenyl ether congeners with significant behavioral and cognitive deficits in adulthood. A key study focused on BDE-153, a structurally similar and commonly co-occurring hexa-BDE congener. In this study, neonatal exposure of mice to BDE-153 was found to disrupt spontaneous behavior, leading to hyperactivity. epa.gov

The same study also demonstrated that this early-life exposure impaired learning and memory capabilities in the adult mice. epa.gov These findings are critical as they establish a link between developmental exposure to a hexa-BDE and lasting cognitive impairments. The U.S. Environmental Protection Agency (EPA) has identified altered behavior resulting from developmental exposure as a critical effect for this class of compounds. epa.gov These animal studies provide a strong basis for concern regarding the potential for BDE-138 to induce similar behavioral and cognitive abnormalities in exposed populations.

Cholinergic System Modulation

The cholinergic system, which utilizes the neurotransmitter acetylcholine (B1216132), is crucial for learning, memory, and attention. Evidence suggests that this system is a target for some PBDEs. The same study that identified behavioral and cognitive deficits following neonatal BDE-153 exposure also found a corresponding decrease in hippocampal cholinergic receptors in the brains of the adult mice. epa.gov

This reduction in a key receptor type within the hippocampus, a brain region vital for memory formation, provides a direct neurochemical link that could explain the observed cognitive impairments. The EPA's toxicological review of BDE-153 acknowledges that acetylcholine receptors are a potential site of interaction for this compound. epa.gov This modulation of the cholinergic system represents a significant mechanism through which BDE-138 could exert its neurodevelopmental toxicity.

Endocrine Disruption and Hormonal Homeostasis

PBDEs are recognized as endocrine-disrupting chemicals, largely due to their structural similarity to endogenous hormones, particularly thyroid hormones. nih.gov This structural mimicry allows them to interfere with the synthesis, transport, and metabolism of natural hormones, leading to perturbations in hormonal homeostasis.

Thyroid Hormone System Perturbations

The thyroid hormone system is essential for normal development, especially of the brain. oup.com Disruption of this system is a primary concern related to PBDE exposure. Multiple studies in both humans and animals have demonstrated a link between PBDE levels and altered thyroid function.

A human study investigating pairs of mothers and children with congenital hypothyroidism found that the BDE-138 congener was detected only in the group with congenital hypothyroidism, suggesting a potential association. nih.gov In studies of other hexa-BDEs, such as BDE-153, a positive correlation has been observed between exposure and levels of thyroid-stimulating hormone (TSH). nih.govnih.gov In animal models, exposure to PBDE mixtures and individual congeners has been shown to reduce circulating levels of the thyroid hormone thyroxine (T4). oup.comnih.gov

Potential mechanisms for this disruption include the induction of hepatic enzymes that metabolize and clear thyroid hormones from the body. oup.com Additionally, hydroxylated metabolites of PBDEs can bind strongly to thyroid hormone transport proteins, such as transthyretin, potentially displacing T4 and disrupting its availability to tissues. nih.gov

Table 1: Summary of Selected Studies on PBDE Exposure and Thyroid Hormone Parameters

| PBDE Congener(s) | Study Population | Observed Effect | Reference |

|---|---|---|---|

| BDE-138 | Human infants | Detected only in cases of congenital hypothyroidism | nih.gov |

| BDE-153 | Pregnant women | Positive association with TSH levels | nih.gov |

| BDE-28, 47, 99, 100, 153 | Pregnant women | Inverse association with TSH levels | nih.gov |

| DE-71 (penta-BDE mix) | Rats (dams & offspring) | Reduced circulating T4 concentrations | oup.com |

Estrogen and Androgen Pathway Interactions

In addition to thyroid disruption, some PBDEs have the potential to interfere with steroid hormone pathways. The EPA has identified estrogen and androgen receptors as possible interaction sites for the hexa-BDE congener BDE-153. epa.gov

Research on other PBDEs provides evidence for these interactions. For example, studies on BDE-47 have shown it can trigger responses through the G protein-coupled estrogen receptor 1 (GPER), indicating an ability to influence estrogenic signaling pathways. nih.gov In studies examining male reproductive toxicity, BDE-47 exposure in mice was found to be associated with the downregulation of steroid hormone-mediated signaling pathways in the testes. nih.gov While direct evidence for BDE-138 is limited, the findings for other congeners suggest a potential for this compound to interact with and disrupt both estrogen and androgen signaling, which could have wide-ranging effects on reproductive health and development.

Metabolic Hormone Dysregulation (e.g., Glucose and Lipid Metabolism)

Currently, there is a lack of specific studies investigating the effects of 2,2',3,4,4',5'-hexabromodiphenyl ether (BDE-138) on metabolic hormone dysregulation, including its impact on glucose and lipid metabolism. While research on other PBDE congeners suggests that this class of compounds can interfere with metabolic processes, direct evidence for BDE-138 is not available in the reviewed scientific literature. Studies on other hexabromodiphenyl ether isomers have indicated potential alterations in glucose homeostasis and lipid profiles, but these findings cannot be directly attributed to BDE-138 without specific investigation.

Reproductive and Developmental Toxicity

Impairment of Reproductive Endpoints

Developmental Anomalies and Growth Effects

Data specifically detailing developmental anomalies or growth effects resulting from exposure to BDE-138 are absent from the current body of scientific literature. Developmental toxicity is a known concern for the PBDE class of chemicals, with some congeners linked to neurodevelopmental and other adverse effects in animal models. However, the specific potential of BDE-138 to cause such effects has not been determined.

Transgenerational Toxicological Research

There are no specific transgenerational toxicological studies available for this compound (BDE-138). Transgenerational effects, where the consequences of exposure are observed in subsequent generations that were not directly exposed, are an area of growing interest in toxicology. Research on other environmental contaminants has demonstrated the potential for such long-lasting impacts, but whether BDE-138 possesses this capability is yet to be investigated.

Immunotoxicity and Inflammatory Responses

The potential for BDE-138 to induce immunotoxicity or inflammatory responses has not been specifically evaluated in published research. While some PBDEs have been shown to modulate immune function in experimental studies, it is not possible to extrapolate these findings to BDE-138 without direct empirical evidence.

Carcinogenicity and Genotoxicity Research

There is a lack of specific data on the carcinogenicity of this compound (BDE-138). Carcinogenicity studies are complex and resource-intensive, and it appears that BDE-138 has not been a primary focus of such investigations to date.

Similarly, specific genotoxicity studies for BDE-138 are not available in the reviewed literature. Genotoxicity assays are crucial for determining the potential of a chemical to damage genetic material. While some studies have examined the genotoxic potential of other PBDE congeners, the profile of BDE-138 in this regard remains uncharacterized.

Oxidative Stress Induction and Cellular Apoptosis

The chemical compound this compound is a member of the polybrominated diphenyl ethers (PBDEs) class of flame retardants. While direct research specifically on the this compound congener (BDE-138) is limited, the broader family of PBDEs is widely recognized for its potential to induce oxidative stress and subsequent cellular apoptosis. nih.gov Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defenses to detoxify these reactive intermediates. nih.gov This imbalance can lead to cellular damage and, ultimately, programmed cell death, or apoptosis.

The primary mechanism by which PBDEs are thought to cause toxicity involves the generation of ROS, which can damage critical cellular components such as lipids, proteins, and DNA. mdpi.com This process can be initiated through the disruption of mitochondrial function. For instance, studies on other PBDE congeners have shown they can interfere with the mitochondrial electron transport chain, leading to an increase in electron leakage and the formation of superoxide (B77818) radicals. nih.gov These events can dissipate the mitochondrial membrane potential, deplete ATP, and trigger the release of pro-apoptotic factors like cytochrome c into the cytoplasm. nih.gov

Once initiated, oxidative stress can activate various signaling pathways that lead to apoptosis. For example, the accumulation of ROS can trigger the activation of caspases, a family of protease enzymes that are central to the execution phase of apoptosis. nih.gov Research on congeners such as BDE-47 and BDE-99 has demonstrated their ability to increase the activity of caspase-3 and caspase-9, leading to the breakdown of cellular structures and the formation of apoptotic bodies. nih.gov The table below summarizes findings on oxidative stress and apoptosis induction for several PBDE congeners, providing a basis for understanding the potential effects of BDE-138.

Interactive Data Table: Effects of Various PBDE Congeners on Oxidative Stress and Apoptosis Markers (Note: Data specific to BDE-138 is not readily available in the cited literature; the table provides context from other congeners.)

| PBDE Congener | Test System | Observed Effects | Key Findings |

| BDE-47 | Human Hepatocellular Carcinoma Cells (HepG2) | Increased ROS, Reduced Cell Viability, Triggered Apoptosis | Induced oxidative damage and activated apoptotic pathways. nih.gov |

| BDE-47 | Rat Hippocampal Neurons | Induced Oxidative Stress, DNA Damage, Apoptosis | Demonstrates neurotoxic potential through oxidative stress mechanisms. scienceopen.com |

| BDE-99 | Human Hepatocellular Carcinoma Cells (HepG2) | Generated ROS, Activated Caspase-3 and Caspase-9 | Led to apoptosis through mitochondrial-mediated pathways. nih.gov |

| BDE-99 | Rat Brain (in vivo) | Increased Markers of Oxidative Stress | Caused oxidative stress in the cerebellum, cortex, and hippocampus. scienceopen.com |

| BDE-209 | Rat Hippocampal Neurons | Increased Apoptotic Cell Death and Oxidative Stress | Indicates that even highly brominated congeners can induce cellular stress. scienceopen.com |

Structure-Activity Relationships in Hexabromodiphenyl Ether Toxicology

The toxicological potency of a PBDE congener is significantly influenced by its chemical structure, specifically the number and position of bromine atoms on the diphenyl ether backbone. researchgate.net This relationship between structure and biological activity (Structure-Activity Relationship, or SAR) is crucial for predicting the potential toxicity of less-studied congeners like this compound (BDE-138).

Several structural features determine the toxicological profile of a PBDE congener:

Degree of Bromination: Generally, lower-brominated PBDEs (containing fewer bromine atoms) are more readily absorbed, metabolized, and are often more toxic than higher-brominated congeners like decabromodiphenyl ether (BDE-209). researchgate.net Metabolism can sometimes lead to the formation of hydroxylated metabolites (OH-PBDEs), which can be more potent than the parent compounds.

Position of Bromine Atoms: The substitution pattern of bromine atoms is a key determinant of a congener's toxicological properties.

Ortho-Substitution: Bromine atoms at the ortho-positions (carbons 2, 2', 6, and 6') can influence the planarity of the molecule. Non-planar conformations are thought to have different binding affinities for receptors such as the aryl hydrocarbon receptor (AhR) compared to more planar molecules like dioxins.

Meta- and Para-Substitution: Bromine atoms at the meta- (carbons 3, 3', 5, 5') and para- (carbons 4, 4') positions also affect the molecule's properties, including its persistence and metabolic pathways.

For this compound (BDE-138), the specific arrangement of six bromine atoms dictates its environmental behavior and biological interactions. Its structure includes substitutions at two ortho positions (2 and 2'), which would suggest a non-planar configuration. The asymmetric substitution pattern may also influence its metabolic fate and potential to generate reactive intermediates. Quantitative Structure-Activity Relationship (QSAR) models, which use computational methods to correlate chemical structure with biological activity, are valuable tools for predicting the toxicity of such compounds. nih.govnih.gov These models often use descriptors related to molecular shape, electronic properties, and hydrophobicity to forecast toxic endpoints. nih.gov

The table below outlines key structural characteristics of BDE-138 and other selected hexabromodiphenyl ether congeners to illustrate the principles of SAR.

Interactive Data Table: Structural Comparison of Selected Hexabromodiphenyl Ether Congeners

| Congener Name | IUPAC Number | Bromine Substitution Pattern | Number of Ortho-Bromines | Symmetry |

| This compound | BDE-138 | 2,2',3,4,4',5' | 2 | Asymmetric |

| 2,2',4,4',5,5'-Hexabromodiphenyl ether | BDE-153 | 2,2',4,4',5,5' | 2 | Symmetric |

| 2,2',4,4',5,6'-Hexabromodiphenyl ether | BDE-154 | 2,2',4,4',5,6' | 3 | Asymmetric |

This structural information helps toxicologists infer that BDE-138, like other hexaBDEs, is persistent and bioaccumulative. Its specific toxicological profile concerning oxidative stress and apoptosis is likely similar to that of other non-planar, highly brominated congeners that are known to disrupt cellular processes.

Toxicokinetics and Toxicodynamics of Hexabromodiphenyl Ethers

Absorption and Distribution Mechanisms

The toxicokinetics of a substance describes its journey through the body, beginning with absorption and distribution. As a lipophilic compound, BDE-138 is expected to readily cross biological membranes and accumulate in lipid-rich tissues.

Gastrointestinal Absorption Efficiency

For instance, studies in rodents have shown that BDE-153 (2,2',4,4',5,5'-hexabromodiphenyl ether) is well-absorbed following oral administration, with an approximate absorption efficiency of 70%. nih.gov In contrast, a study on another isomer, BDE-154 (2,2',4,4',5,6'-hexabromodiphenyl ether), in male Sprague-Dawley rats found that over 62% of an orally administered dose was excreted in the feces within 72 hours. nih.gov This suggests that the oral bioavailability of BDE-154 is likely less than 38%. These differing absorption rates among closely related isomers highlight the importance of congener-specific research.

Table 1: Gastrointestinal Absorption of Hexabromodiphenyl Ether Congeners in Rodents

| Compound | Species | Approximate Absorption Efficiency | Source(s) |

|---|---|---|---|

| BDE-153 | Rats, Mice | ~70% | nih.gov |

Tissue Distribution and Sequestration (e.g., Adipose Tissue, Liver)

Following absorption, lipophilic compounds like PBDEs are distributed throughout the body via the circulatory system and tend to accumulate in tissues with high lipid content.

Studies on various PBDEs confirm that adipose tissue is a primary site for their disposition. nih.gov The liver is another significant organ for accumulation, which is also a primary site of metabolism. nih.gov Research comparing different PBDE congeners showed that BDE-153 has a tendency to accumulate in the liver to a greater extent than other congeners like BDE-47. nih.gov For BDE-154, lipophilic tissues were the preferred sites for disposition, and it was found that 40% of the compound measured in the liver was bound to macromolecules. nih.gov

Given its chemical properties, 2,2',3,4,4',5'-hexabromodiphenyl ether is expected to follow a similar distribution pattern, sequestering in adipose tissue, the liver, and other lipid-rich compartments of the body.

Metabolism and Biotransformation Pathways

Biotransformation is the process by which the body chemically alters foreign compounds, typically to facilitate their excretion. This process generally occurs in two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate the compound with endogenous molecules to increase water solubility. nih.govuomus.edu.iq

Hydroxylation and Other Phase I Metabolites

The primary Phase I metabolic pathway for PBDEs is oxidation, mediated by the cytochrome P450 (CYP450) enzyme system, which results in the formation of hydroxylated metabolites (OH-PBDEs). oup.comnih.gov These reactions convert the lipophilic parent compound into more polar molecules that can be more readily excreted or undergo further metabolism. nih.gov

While studies on the metabolism of BDE-138 are scarce, research on the closely related BDE-154 congener has identified multiple monohydroxylated hexa-, penta-, and tetrabromodiphenyl ethers as fecal metabolites in rats. nih.gov This indicates that both hydroxylation and debromination (discussed below) are occurring. The formation of hydroxylated metabolites is a common fate for many PBDEs in mammalian systems. oup.com

Conjugation (e.g., Glucuronide, Sulfate) and Phase II Reactions

Following Phase I hydroxylation, the resulting OH-PBDEs can undergo Phase II conjugation reactions. These processes further increase the water solubility of the metabolites, facilitating their elimination from the body, primarily via bile and urine. uomus.edu.iqreactome.org Common conjugation reactions include glucuronidation, sulfation, and conjugation with glutathione. drughunter.com

There is no specific information available on the conjugation of BDE-138 metabolites. However, a study on BDE-154 suggested the presence of glutathione conjugates in the bile of rats. nih.gov This finding for a related hexa-BDE isomer suggests that metabolites of BDE-138 could also be substrates for glutathione S-transferases, leading to their excretion as mercapturic acid derivatives after further processing. uomus.edu.iq

Table 2: Overview of Metabolic Phases

| Phase | Reaction Type | Key Enzymes | Outcome for PBDEs |

|---|---|---|---|

| Phase I | Oxidation (Hydroxylation) | Cytochrome P450 (CYP) | Formation of more polar hydroxylated metabolites (OH-PBDEs) |

| Phase II | Conjugation | UGTs, SULTs, GSTs | Attachment of endogenous molecules (glucuronic acid, sulfate (B86663), glutathione) to increase water solubility for excretion |

UGTs: UDP-glucuronosyltransferases; SULTs: Sulfotransferases; GSTs: Glutathione S-transferases

Debromination as a Metabolic Pathway

Debromination, the removal of bromine atoms from the diphenyl ether structure, is another critical metabolic pathway for PBDEs. This process can occur reductively and has been observed for highly brominated congeners. For example, decabromodiphenyl ether (BDE-209) has been shown to be metabolized to lower-brominated congeners, including hexa-BDEs like BDE-154, in juvenile fathead minnows. nih.gov Similarly, significant debromination of BDE-99 (a penta-BDE) and BDE-183 (a hepta-BDE) has been observed in the intestinal tract of the common carp. acs.org

These findings demonstrate that biological systems possess the capability to debrominate PBDEs. This can lead to the formation of different, potentially more toxic or bioaccumulative, congeners. While direct evidence for the metabolic debromination of this compound to lower-brominated forms is lacking, the existing research on other PBDEs suggests it is a plausible biotransformation pathway.

Excretion Routes and Elimination Kinetics of this compound

The elimination of this compound (BDE-138) from the body is a critical determinant of its potential for bioaccumulation and long-term toxicity. The process is governed by its physicochemical properties, primarily its high lipophilicity and resistance to metabolic breakdown. Excretion occurs through several pathways, with fecal and biliary routes being the most significant.

Biliary and Fecal Excretion

For most polybrominated diphenyl ethers (PBDEs), the primary route of excretion is through the feces, which includes the elimination of the unabsorbed compound as well as metabolites excreted into the bile. While specific quantitative data for BDE-138 are limited, studies on other hexa-BDEs and lower brominated congeners establish a clear pattern. For instance, in studies with the pentabromodiphenyl ether BDE-99 in rats, over 43% of the administered dose was excreted in the feces, mainly as the unmetabolized parent compound. tandfonline.comnih.gov In bile duct-cannulated rats, this figure rose to 86%, demonstrating the importance of biliary excretion. tandfonline.comnih.gov Biliary excretion of BDE-99 itself accounted for about 3.6% of the dose after 72 hours. tandfonline.comnih.gov Similarly, for the penta-BDE congener BDE-100, fecal excretion accounted for almost 20% of the dose in conventional male rats, with biliary excretion measured at 1.7% after 72 hours. nih.gov This general principle of dominant fecal and biliary clearance is expected to apply to BDE-138, although congener-specific rates can vary.

Table 1: Excretion of Selected PBDE Congeners in Male Sprague-Dawley Rats (72 hours post-administration)

| PBDE Congener | Fecal Excretion (% of Dose) | Biliary Excretion (% of Dose) | Urinary Excretion (% of Dose) |

|---|---|---|---|

| BDE-99 | >43% | 3.6% | <1% |

| BDE-100 | ~20% | 1.7% | 0.1% |

Note: Data for BDE-138 are not specifically available. This table illustrates the general excretion patterns for other PBDEs.

Urinary Excretion Profiles

Urinary excretion represents a minor pathway for the elimination of parent PBDE compounds due to their lipophilic nature. nih.govresearchgate.net Studies on various congeners, including BDE-47, BDE-99, and BDE-153, have consistently shown that the parent compounds are typically not found in urine. nih.govresearchgate.netkp.dk For example, research on BDE-99 and BDE-100 in rats found urinary excretion to be less than 1% and 0.1% of the administered dose, respectively. tandfonline.comnih.govnih.gov Elimination through urine is generally limited to more water-soluble metabolites, which may be formed through metabolic processes such as hydroxylation and subsequent conjugation. tandfonline.comnih.gov While specific urinary excretion profiles for BDE-138 have not been detailed in the scientific literature, it is expected to follow this general pattern of negligible excretion of the parent compound via this route.

Biological Half-Life Determinations

The biological half-life of a compound is a key measure of its persistence in the body. For PBDEs, half-lives tend to increase with the degree of bromination up to a certain point, after which they may decrease for highly brominated congeners like BDE-209. nih.gov

Specific half-life values for BDE-138 in humans or animals have not been definitively established. However, some research provides indirect evidence about its persistence relative to other congeners. In one study, it was noted that measurements of the highly persistent BDE-153 often included a co-eluting hexa-BDE isomer, suggested to be BDE-138. osti.gov The study indicated that this isomer, presumed to be BDE-138, is likely metabolized and eliminated "much faster" than BDE-153. osti.gov This suggests that BDE-138 may be less persistent than the highly stable BDE-153, which has an estimated whole-body half-life in humans ranging from 6.5 to 11.7 years. osti.goveuropa.eu For comparison, the half-life of the heptabrominated BDE-183 in human serum has been calculated at 94 days, while the decabrominated BDE-209 has a much shorter half-life of approximately 15 days. nih.gov

Table 2: Estimated Biological Half-Lives of Various PBDE Congeners in Humans

| PBDE Congener | Matrix | Estimated Half-Life |

|---|---|---|

| BDE-47 (Tetrabromo) | Whole Body | 1.8 - 3.0 years |

| BDE-99 (Pentabromo) | Whole Body | 2.9 - 5.4 years |

| BDE-153 (Hexabromo) | Whole Body | 6.5 - 11.7 years |

| BDE-183 (Heptabromo) | Serum | 94 days |

| BDE-209 (Decabromo) | Serum | 15 days |

| BDE-138 (Hexabromo) | N/A | Not Determined (qualitatively suggested to be shorter than BDE-153) |

Toxicodynamic Interactions at Molecular and Cellular Levels

Toxicodynamics describes the mechanisms by which a compound exerts its effects at the molecular and cellular levels. For BDE-138, research is limited, but studies on it and related congeners point to several potential mechanisms of action, including interactions with cellular receptors and signaling pathways.

One of the identified molecular targets for BDE-138 is the Aryl hydrocarbon receptor (AhR). An in vitro study demonstrated that BDE-138, along with congeners BDE-47 and BDE-77, exhibited AhR-antagonistic activity. oup.com The AhR is a ligand-activated transcription factor involved in regulating the expression of genes, including several cytochrome P450 (CYP) enzymes responsible for metabolizing foreign compounds. mdpi.commdpi.com By acting as an antagonist, BDE-138 can interfere with the normal function of this pathway, potentially altering the metabolism of other substances and disrupting cellular homeostasis.

Furthermore, the structural similarity of some PBDEs to other persistent organic pollutants, such as polychlorinated biphenyls (PCBs), suggests potential for similar toxicodynamic interactions. For example, certain non-dioxin-like PCBs, including PCB 138, are known to interfere with intracellular calcium (Ca²⁺) signaling by inhibiting voltage-gated calcium channels. biorxiv.org Disruption of Ca²⁺ homeostasis can have widespread consequences on neuronal function, including neurotransmitter release and synaptic plasticity. nih.gov While this effect has not been directly demonstrated for BDE-138, its structural characteristics make this a plausible area for future investigation.

PBDEs and their metabolites are also known to interact with other nuclear receptors, such as the estrogen receptor (ER), androgen receptor (AR), and thyroid hormone receptor (TR). nih.govresearchgate.net These interactions can disrupt endocrine signaling pathways critical for development, reproduction, and metabolism. nih.gov Although specific studies on BDE-138's activity at these receptors are scarce, the broader class of compounds is recognized for these endocrine-disrupting capabilities.

Analytical Methodologies for Hexabromodiphenyl Ether Assessment

Sample Preparation and Extraction Techniques

The initial and one of the most critical stages in the analysis of BDE-138 is its effective extraction from the sample matrix. The choice of extraction technique is highly dependent on the nature of the sample (e.g., water, soil, sediment, biological tissue) and the concentration of the analyte.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a conventional and widely used technique for the isolation of BDE-138 from aqueous samples. This method relies on the partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. Due to the nonpolar nature of BDE-138, nonpolar solvents are employed to efficiently extract it from the aqueous phase.

Commonly used solvents for the LLE of BDE-138 include n-hexane, dichloromethane (B109758) (DCM), and mixtures thereof. The process generally involves vigorous mixing of the sample with the organic solvent in a separatory funnel, followed by the collection of the organic layer. This process may be repeated multiple times to ensure exhaustive extraction. The combined organic extracts are then typically dried, concentrated, and subjected to a cleanup step before instrumental analysis.

| Parameter | Description |

| Sample Type | Primarily aqueous samples (e.g., river water, wastewater) |

| Extraction Solvents | n-hexane, dichloromethane (DCM), hexane/DCM mixtures |

| Key Steps | 1. pH adjustment of the aqueous sample (if necessary). 2. Vigorous mixing with an immiscible organic solvent. 3. Separation and collection of the organic phase. 4. Repetition of the extraction process. 5. Drying and concentration of the combined extracts. |

| Advantages | Simple, relatively low cost of equipment. |

| Disadvantages | Can be labor-intensive, may require large volumes of organic solvents, and can be prone to emulsion formation. |

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a more modern and often more efficient alternative to LLE for the extraction of BDE-138 from liquid samples. This technique involves passing the liquid sample through a cartridge or disk containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent, while the sample matrix passes through. The analyte is then eluted from the sorbent using a small volume of an appropriate solvent.

For the extraction of the nonpolar BDE-138, reversed-phase sorbents such as C18 (octadecyl-bonded silica) are commonly employed. The selection of the elution solvent is critical for achieving high recovery. A mixture of dichloromethane and n-hexane is often effective for eluting BDE-138 from the sorbent. A study on the extraction of various PBDEs, including hexa-BDEs, from water samples using a starch-based polymer as the SPE adsorbent found that a dichloromethane/n-hexane mixture resulted in the highest extraction recovery, ranging from 70.8% to 105.3%. nih.gov

| Parameter | Description |

| Sample Type | Aqueous samples, biological fluids |

| Sorbent Types | Reversed-phase (e.g., C18-bonded silica), polymeric sorbents |

| Elution Solvents | Dichloromethane/n-hexane mixtures, acetone (B3395972)/n-hexane mixtures |

| Key Steps | 1. Conditioning of the SPE cartridge. 2. Loading of the sample. 3. Washing to remove interferences. 4. Elution of the analyte with a small volume of solvent. |

| Advantages | High enrichment factors, reduced solvent consumption compared to LLE, potential for automation. nih.gov |

| Disadvantages | Cost of SPE cartridges, potential for clogging with samples containing high particulate matter. |

Soxhlet Extraction

Soxhlet extraction is a classical and robust technique for the extraction of BDE-138 from solid and semi-solid samples such as soil, sediment, and sludge. This method involves the continuous extraction of the sample with a cycling solvent. The sample is placed in a thimble, and the solvent is heated, vaporized, condensed, and allowed to drip back onto the sample, ensuring a thorough extraction.

A mixture of n-hexane and acetone (e.g., 1:1 or 2:1 v/v) is a commonly used solvent system for the Soxhlet extraction of PBDEs from solid matrices. hilarispublisher.comnih.gov The extraction process is typically carried out for an extended period, often 12 to 48 hours, to ensure complete recovery of the analytes. hilarispublisher.comnih.gov Following extraction, the solvent is evaporated to concentrate the extract, which then undergoes cleanup procedures.

| Parameter | Description |

| Sample Type | Solid and semi-solid samples (e.g., soil, sediment, sludge, dust) |

| Extraction Solvents | n-hexane/acetone mixtures, n-hexane/dichloromethane mixtures |

| Extraction Time | Typically 12-48 hours |

| Key Steps | 1. Placement of the sample in a thimble. 2. Continuous extraction with a refluxing solvent. 3. Concentration of the extract. 4. Cleanup of the extract. |

| Advantages | Exhaustive extraction, well-established and validated method. |

| Disadvantages | Time-consuming, requires large volumes of solvent. |

Automated Extraction Systems

To address the time and solvent consumption associated with traditional extraction methods, various automated extraction systems have been developed and applied to the analysis of BDE-138. These systems offer increased sample throughput and reduced manual labor.

Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), is a prominent automated technique. PLE utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process. For the extraction of PBDEs from animal feed, a study optimized a fully automated system that includes a PLE module. walshmedicalmedia.com The extraction was performed with n-hexane at 120°C and 15 MPa. walshmedicalmedia.com This automated approach can significantly reduce extraction times and solvent usage compared to conventional methods like Soxhlet. thermofisher.com

Other automated systems may integrate extraction with cleanup steps. For instance, an automated Power Prep system has been used for the cleanup of PBDEs following extraction. walshmedicalmedia.com These integrated systems can streamline the entire sample preparation process, from extraction to the final extract ready for instrumental analysis.

| System | Principle | Typical Solvents | Key Advantages |

| Pressurized Liquid Extraction (PLE/ASE) | Extraction with solvents at elevated temperatures and pressures. | n-hexane, toluene | Reduced extraction time and solvent consumption, high extraction efficiency. thermofisher.com |

| Integrated Extraction & Cleanup Systems | Combines extraction (e.g., PLE) with automated cleanup using multiple columns (e.g., silica, alumina). | n-hexane, dichloromethane/hexane mixtures | Fully automated process, increased sample throughput, improved reproducibility. walshmedicalmedia.comfera.co.uk |

Advanced Separation and Detection Methods

Following extraction and cleanup, the accurate identification and quantification of BDE-138 are achieved through advanced chromatographic and spectrometric techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone for the analysis of BDE-138 and other PBDEs. This powerful technique combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.

In GC, the sample extract is vaporized and passed through a capillary column. Different compounds in the mixture travel through the column at different rates depending on their physical and chemical properties, leading to their separation. For PBDE analysis, a low-bleed capillary column, such as a DB-5ms or equivalent, is typically used to minimize background interference. The oven temperature program is carefully optimized to achieve good resolution between different PBDE congeners.

The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). Electron ionization (EI) is a common ionization technique for PBDE analysis. The mass spectrometer can be operated in different modes, including full scan, selected ion monitoring (SIM), and tandem mass spectrometry (MS/MS).